Dibenzylarsinic acid
Description
Dibenzylarsinic acid (C₁₄H₁₅AsO₂) is an organic arsenical compound featuring two benzyl groups (C₆H₅CH₂–) attached to an arsenic acid (–AsO(OH)₂) core. Current applications are primarily confined to research settings, including investigations into arsenic-based catalysis and intermediates in organic synthesis .
Properties
CAS No. |
51043-89-1 |
|---|---|
Molecular Formula |
C14H15AsO2 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
dibenzylarsinic acid |
InChI |
InChI=1S/C14H15AsO2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
BZQJJCRJAGWUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[As](=O)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylarsinic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the reaction of benzylmagnesium chloride with arsenic trioxide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylarsinic oxide.
Reduction: Reduction reactions can convert it to dibenzylarsine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Dibenzylarsinic oxide.
Reduction: Dibenzylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dibenzylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies have explored its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Arsenical Compounds
Diphenylarsinic Acid (C₁₂H₁₁AsO₂)
- Structural Differences : Replaces benzyl groups with phenyl (C₆H₅–), eliminating the CH₂ bridge. This reduces steric hindrance and lowers molecular weight.
- Reactivity : The absence of aliphatic CH₂ in diphenylarsinic acid may limit its participation in alkylation reactions compared to dibenzylarsinic acid.
- Applications : Widely used in organic synthesis for arsenic-mediated coupling reactions; however, its lower solubility in polar solvents restricts its utility in aqueous systems .
Dibenzylarsenious Acid (C₁₄H₁₅AsO)
- Oxidation State : Features trivalent arsenic (As³⁺) instead of pentavalent arsenic (As⁵⁺) in this compound.
- Stability : More prone to oxidation, limiting its use in oxidative environments.
- Toxicity Profile : Trivalent arsenicals are generally more toxic than pentavalent forms, making this compound a safer candidate for laboratory applications .
Dibenzylarsilletrichloride (C₁₄H₁₅AsCl₃)
- Functional Groups : Replaces the hydroxyl groups of this compound with chlorine atoms.
- Reactivity : Highly electrophilic due to Cl substituents, enabling use in halogenation reactions. However, it is moisture-sensitive and requires inert handling conditions .
Comparison with Non-Arsenic Dibenzyl-Containing Compounds
Dibenzylamine (C₁₄H₁₅N)
- Functional Group : Contains a tertiary amine instead of arsenic acid.
- Applications : Utilized as a corrosion inhibitor and pharmaceutical intermediate. Unlike this compound, it lacks metal-coordination capacity, limiting catalytic utility .
Dibenzyl Phthalate (C₂₂H₁₈O₄)
- Structure : A diester of phthalic acid with two benzyl groups.
- Solubility : Highly lipophilic, used as a plasticizer. This compound’s polar arsenic acid group offers better aqueous miscibility in acidic conditions .
L-Benzylsuccinic Acid (C₁₁H₁₂O₄)
- Functionality : A dicarboxylic acid with a benzyl group.
- Pharmacology : Investigated as a drug intermediate (e.g., for enzyme inhibition). This compound’s arsenic core may confer distinct bioactivity but raises toxicity concerns .
Data Table: Key Properties of this compound and Analogues
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